1,2-Benzenedisulfonic acid

Coordination Chemistry Rare Earth Complexes Lanthanide Coordination

1,2-Benzenedisulfonic acid (ortho isomer) is the only isomer capable of forming rigid, proximal di-anionic binding pockets and 7-membered chelate rings with rare-earth metals. Unlike the common 1,3-isomer used in electroplating, this specialty reagent delivers unique bidentate coordination geometry and meshed-cogwheel steric gearing for crystal engineering. Ideal for coordination polymer synthesis and recoverable Brønsted acid catalyst preparation. Secure research-grade material now.

Molecular Formula C6H6O6S2
Molecular Weight 238.2 g/mol
CAS No. 30496-93-6
Cat. No. B1196288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedisulfonic acid
CAS30496-93-6
Molecular FormulaC6H6O6S2
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)
InChIKeyMIAUJDCQDVWHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenedisulfonic Acid (CAS 30496-93-6): Ortho-Disulfonated Benzene Core for Chelation-Critical Research Applications


1,2-Benzenedisulfonic acid (CAS 30496-93-6), also known as benzene-1,2-disulfonic acid or ortho-benzenedisulfonic acid, is a member of the benzenesulfonic acid class bearing two sulfonic acid (-SO₃H) groups at the ortho (1,2-) positions of the benzene ring [1]. With molecular formula C₆H₆O₆S₂ and molecular weight 238.2 g/mol, this difunctional aromatic sulfonic acid exists as a highly hygroscopic solid [2]. Its defining structural feature—adjacent sulfonate groups—enables unique coordination behavior fundamentally distinct from its meta (1,3-) and para (1,4-) positional isomers, creating a specific niche in coordination chemistry, crystal engineering, and applications requiring proximal di-anionic binding sites [3]. Computed properties include XLogP3-AA of -0.6, two hydrogen bond donors, and six hydrogen bond acceptors [2].

Why 1,2-Benzenedisulfonic Acid Cannot Be Replaced by 1,3-Benzenedisulfonic Acid in Chelation-Dependent Applications


Substituting 1,2-benzenedisulfonic acid with its more widely available 1,3-isomer (CAS 98-48-6) fails in applications requiring bidentate chelation or unique supramolecular architectures. The ortho positioning of sulfonate groups in 1,2-BDSA creates a rigid, proximal di-anionic binding pocket capable of forming seven-membered chelate rings with metal ions—a coordination mode structurally impossible for the 1,3-isomer due to geometric constraints [1]. Conversely, 1,3-benzenedisulfonic acid finds established use as a substratum brightener in nickel electroplating baths [2] and as a pharmaceutical intermediate, while the 1,2-isomer lacks comparable industrial adoption data. The melting point differential is also substantial: 1,3-benzenedisulfonic acid crystallizes with 2.5 waters of hydration and melts at 136.0°C , whereas the ortho isomer's solid-state behavior differs due to intramolecular hydrogen bonding and steric cogging between adjacent sulfonate groups [3]. These isomer-specific properties preclude functional interchangeability.

Quantitative Differentiation Evidence for 1,2-Benzenedisulfonic Acid vs. Positional Isomers and Structural Analogs


Ortho vs. Meta Isomer Coordination Chemistry: Seven-Membered Chelate Ring Formation Exclusive to 1,2-BDSA

1,2-Benzenedisulfonic acid forms a seven-membered chelate ring with lanthanide ions via coordination through one oxygen from each sulfonate group, yielding eight-coordinate Ln(III) complexes with Ln-O bond distances characteristic of bidentate ortho-disulfonate binding. This chelation mode is geometrically impossible for 1,3-benzenedisulfonic acid, where the meta-positioned sulfonate groups cannot simultaneously coordinate to the same metal center. For Ln = Eu–Lu and Y, isomorphous structures of type [LnL(H₂O)₆]₂[L]·4H₂O were obtained [1].

Coordination Chemistry Rare Earth Complexes Lanthanide Coordination

Synthesis Pathway and Yield Comparison: 1,3-BDSA Industrial Production vs. 1,2-BDSA Availability

1,3-Benzenedisulfonic acid is produced industrially via benzene sulfonation with excess oleum (65% oleum at 30-80°C followed by 1-2 hour hold), achieving 93% yield and 96% purity for the disodium salt, or 98.7% purity for the free acid via Hooker Chemical's process using 96% sulfuric acid (benzene:H₂SO₄ molar ratio 1:3.4 at 65-80°C) followed by vacuum distillation at 210-235°C/1.3 mbar . In contrast, 1,2-benzenedisulfonic acid is not a primary industrial sulfonation product—its synthesis typically requires alternative routes or specialized conditions, and it is primarily sourced as a niche research chemical rather than a bulk industrial commodity [1].

Synthetic Chemistry Sulfonation Process Chemistry

Electroplating Additive Functional Differentiation: m-BDSA as Brightener vs. o-BDSA Niche Role

1,3-Benzenedisulfonic acid (m-benzenedisulfonic acid) is established in the electroplating industry as a substratum brightener for acidic nickel baths, generating bright deposits over a range of current densities when used in combination with levelers [1]. The ortho isomer (1,2-BDSA) is not cited in the same brightening capacity in this patent literature; its electroplating role appears limited to specialized additive intermediates rather than direct brightening function . The substitution pattern directly influences the compound's adsorption behavior and electrochemical activity at metal surfaces.

Electroplating Nickel Plating Brightener Chemistry

Conformational Restriction and Crystal Packing: Adjacent Sulfonate 'Cogwheel' Interactions in 1,2-BDSA

Crystal structures of dipotassium and potassium tetramethylammonium salts of 1,2-benzenedisulfonic acid determined at 200 K reveal meshed cogwheel interactions between adjacent sulfonate substituents [1]. This steric gearing restricts rotational freedom and influences solid-state packing. The meta isomer (1,3-BDSA) lacks this adjacent-substituent steric constraint, resulting in different crystallization behavior: 1,3-BDSA forms crystals containing 2.5 water molecules and melts at 136.0°C . The computed density for 1,2-BDSA is 1.765 g/cm³ , compared to predicted 1.764±0.06 g/cm³ for the 1,3-isomer —values that overlap within error but mask fundamentally different intermolecular packing arrangements.

Crystal Engineering Solid-State Chemistry Conformational Analysis

High-Value Application Scenarios for 1,2-Benzenedisulfonic Acid Based on Verified Differentiation Evidence


Rare Earth and Lanthanide Coordination Polymer Synthesis Requiring Bidentate Chelation

1,2-Benzenedisulfonic acid enables the synthesis of rare earth coordination polymers where the ortho-disulfonate ligand forms a seven-membered chelate ring. Complexes Ln₂L₃·xH₂O (L = 1,2-benzenedisulfonate; Ln = Sc, Y, La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Ho, Yb, Lu) were prepared by treating Ln₂O₃ with aqueous 1,2-benzenedisulfonic acid [1]. For Ln = Eu–Lu and Y, isomorphous structures of type [LnL(H₂O)₆]₂[L]·4H₂O form, featuring eight-coordinate Ln centers with chelating disulfonate ligands [1]. This chelation topology cannot be replicated with 1,3-benzenedisulfonic acid due to meta-substitution geometry [2].

Crystal Engineering of Restricted-Conformation Supramolecular Architectures

The adjacent sulfonate groups in 1,2-benzenedisulfonic acid exhibit meshed cogwheel steric interactions, providing a conformationally restricted building block for crystal engineering [1]. Crystal structures of dipotassium and potassium tetramethylammonium salts determined at 200 K reveal defined rotational barriers and predictable packing motifs [1]. This steric gearing is absent in 1,3-benzenedisulfonic acid, which displays different hydration behavior (crystals contain 2.5 H₂O) and melts at 136.0°C [2]. Researchers designing hydrogen-bonded networks or metal-organic frameworks with specific topological constraints should select the ortho isomer when restricted conformational space is required.

Acid-Catalyzed Organic Synthesis with Recoverable Brønsted Acid Systems

1,2-Benzenedisulfonic imide (derived from 1,2-benzenedisulfonic acid) functions as a strong Brønsted organic acid catalyst for acylations of alcohols with acid anhydrides under solvent-free conditions [1]. The catalyst can be recovered and reused after reaction, offering sustainability advantages [1]. While direct industrial electroplating brightener applications are documented for the 1,3-isomer [2], the ortho isomer's catalytic derivatives represent a distinct application niche warranting evaluation by researchers seeking recoverable acid catalyst systems.

Electroplating Additive Intermediate Development (Non-Brightener Role)

Unlike 1,3-benzenedisulfonic acid, which functions as a documented substratum brightener in acidic nickel electroplating baths [1], 1,2-benzenedisulfonic acid serves as an intermediate in the preparation of specialized electroplating additives [2]. Formulators developing novel plating additives should not assume that the ortho isomer replicates the brightening performance of the meta isomer. Instead, 1,2-BDSA's value lies in its role as a synthetic precursor to derivatives with tailored electrochemical properties, potentially including disulfide-bridged accelerator compounds for copper electrodeposition .

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